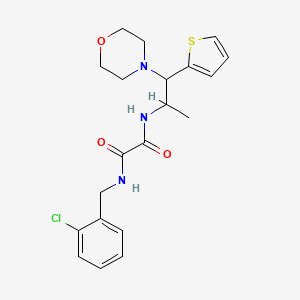![molecular formula C8H13IN2O B2406132 [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226183-06-6](/img/structure/B2406132.png)
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles are synthesized through various strategies such as the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole .Molecular Structure Analysis
The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles react with various compounds to form different products. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Functionalization and Synthesis
- Functionalization with D-Glucopyranose and Aminoalcohols : Iodopyrazoles, closely related to the compound , have been functionalized with D-Glucopyranose and amino alcohols, demonstrating their versatility in chemical synthesis (Randow & Miethchen, 1991).
- Hypervalent Iodine Oxidation : A study on the hypervalent iodine oxidation of pyrazol-3(2H)-ones highlights the ability to produce various compounds, suggesting a pathway for modifying [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol (Moriarty et al., 1989).
Catalysis and Environmental Applications
- Carbon Dioxide-to-Methanol Conversion : A study demonstrating the conversion of carbon dioxide to methanol using an iron(II) scorpionate catalyst, with pyrazol-1-yl groups, suggests potential environmental applications (Ribeiro et al., 2017).
Biological and Medicinal Research
- Synthesis of Biomedical Compounds : Research on the electrocatalytic stereoselective transformation of aldehydes and pyrazolin-5-one into biomedical compounds suggests potential pharmaceutical applications for pyrazolyl derivatives (Elinson et al., 2015).
- Antimicrobial Activity : Pyrazole derivatives have been investigated for their antimicrobial activities, indicating a possible role in developing new therapeutic agents (Kumar et al., 2012).
Advanced Material Synthesis
- Crystal Structure Studies : The synthesis and characterization of pyrazol derivatives for their potential use in advanced materials and industries has been explored (Vyas et al., 2012).
Mechanism of Action
The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some pyrazole derivatives have been found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Future Directions
Properties
IUPAC Name |
[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLROTWDZUSHKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)

![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)
